Cas no 5228-49-9 (1-methyl-5-nitro-indazole)

1-methyl-5-nitro-indazole 化学的及び物理的性質
名前と識別子
-
- 1-Methyl-5-nitro-1H-indazole
- 1-methyl-5-nitroindazole
- 1-methyl-5-nitro-indazole
- NSC 131656
- Oprea1_660102
- AB08658
- 1H-Indazole, 1-methyl-5-nitro-
- 5228-49-9
- SCHEMBL271762
- AKOS005069399
- A829008
- AG-777/36181005
- InChI=1/C8H7N3O2/c1-10-8-3-2-7(11(12)13)4-6(8)5-9-10/h2-5H,1H
- J-504970
- MFCD01318163
- SY006477
- 11P-682
- A15615
- BCP23477
- NSC-131656
- NSC131656
- FT-0608073
- CS-0006070
- JHPMRMBDPINHAV-UHFFFAOYSA-N
- CHEMBL167397
- DTXSID50299624
- AM803995
- 5-nitro-1-methyl-1H-indazole
- 1-Methyl-5-nitro-1H-indazole, AldrichCPR
- DB-019261
-
- MDL: MFCD01318163
- インチ: InChI=1S/C8H7N3O2/c1-10-8-3-2-7(11(12)13)4-6(8)5-9-10/h2-5H,1H3
- InChIKey: JHPMRMBDPINHAV-UHFFFAOYSA-N
- ほほえんだ: CN1N=CC2=CC(=CC=C12)[N+]([O-])=O
- BRN: 168080
計算された属性
- せいみつぶんしりょう: 177.05400
- どういたいしつりょう: 177.053826
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 63.6
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.42
- ゆうかいてん: 161-162°C
- ふってん: 332.9℃ at 760 mmHg
- フラッシュポイント: 155.1℃
- 屈折率: 1.677
- PSA: 63.64000
- LogP: 2.00470
- ようかいせい: 未確定
1-methyl-5-nitro-indazole セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:2811
- 危険カテゴリコード: 20/22-68
- セキュリティの説明: S22-S36/37
-
危険物標識:
- ちょぞうじょうけん:Sealed in dry,Room Temperature
- 包装カテゴリ:II
- 包装等級:II
- 包装グループ:II
- セキュリティ用語:S22;S36/37
- 危険レベル:IRRITANT
- リスク用語:R20/22
1-methyl-5-nitro-indazole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-methyl-5-nitro-indazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB469628-10g |
1-Methyl-5-nitro-1H-indazole, 95%; . |
5228-49-9 | 95% | 10g |
€188.00 | 2025-02-14 | |
abcr | AB469628-25g |
1-Methyl-5-nitro-1H-indazole, 95%; . |
5228-49-9 | 95% | 25g |
€300.90 | 2025-02-14 | |
Key Organics Ltd | 11P-682-25G |
1-methyl-5-nitro-1H-indazole |
5228-49-9 | >95% | 25g |
£200.00 | 2025-02-09 | |
eNovation Chemicals LLC | Y1125107-25g |
1-Methyl-5-nitro-1H-indazole |
5228-49-9 | 95% | 25g |
$215 | 2024-07-28 | |
eNovation Chemicals LLC | D496494-5G |
1-methyl-5-nitro-indazole |
5228-49-9 | 97% | 5g |
$100 | 2023-09-03 | |
Apollo Scientific | OR14146-1g |
1-Methyl-5-nitro-1H-indazole |
5228-49-9 | 1g |
£15.00 | 2025-02-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1076095-5g |
1-Methyl-5-nitro-1H-indazole |
5228-49-9 | 97% | 5g |
¥221.00 | 2024-05-10 | |
Key Organics Ltd | 11P-682-10MG |
1-methyl-5-nitro-1H-indazole |
5228-49-9 | >95% | 10mg |
£63.00 | 2025-02-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06536-25G |
1-methyl-5-nitro-indazole |
5228-49-9 | 97% | 25g |
¥ 1,471.00 | 2023-04-13 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M170776-250mg |
1-methyl-5-nitro-indazole |
5228-49-9 | 98% | 250mg |
¥133.90 | 2023-09-01 |
1-methyl-5-nitro-indazole 関連文献
-
1. Reactivity of 1,1-disubstituted indazol-3-ylio oxides: synthesis of some substituted indazolols and indazolinonesVicente J. Arán,Juan L. Asensio,José R. Ruiz,Manfred Stud J. Chem. Soc. Perkin Trans. 1 1993 1119
1-methyl-5-nitro-indazoleに関する追加情報
Recent Advances in the Study of 1-Methyl-5-nitro-indazole (CAS: 5228-49-9): A Comprehensive Research Brief
1-Methyl-5-nitro-indazole (CAS: 5228-49-9) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have explored its potential as a key scaffold in the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and neurological disorders. This research brief aims to synthesize the latest findings on this compound, highlighting its mechanisms of action, synthetic pathways, and therapeutic applications.
One of the most notable advancements in the study of 1-methyl-5-nitro-indazole is its role as a potent inhibitor of specific enzymatic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits strong inhibitory activity against certain kinases involved in cancer cell proliferation. The researchers employed a combination of in vitro assays and molecular docking simulations to elucidate the binding interactions between 1-methyl-5-nitro-indazole and the target kinases, providing a structural basis for its efficacy.
In addition to its anticancer potential, 1-methyl-5-nitro-indazole has shown promise as an antimicrobial agent. A recent preprint on bioRxiv reported its effectiveness against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of conventional antibiotics. These findings suggest that 1-methyl-5-nitro-indazole could serve as a lead compound for the development of new antibiotics to address the growing threat of antimicrobial resistance.
From a synthetic chemistry perspective, advancements have been made in optimizing the production of 1-methyl-5-nitro-indazole. A 2024 paper in Organic Process Research & Development detailed a scalable and environmentally friendly synthesis route, utilizing green chemistry principles to minimize waste and improve yield. This development is particularly significant for industrial-scale production, ensuring a reliable supply for further pharmacological studies and potential clinical applications.
Despite these promising results, challenges remain in the clinical translation of 1-methyl-5-nitro-indazole. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability, necessitating further structural modifications or formulation strategies to enhance its therapeutic index. Ongoing research is focused on derivatizing the indazole core to improve solubility and metabolic stability while retaining its biological activity.
In conclusion, 1-methyl-5-nitro-indazole (CAS: 5228-49-9) represents a multifaceted compound with substantial potential in drug discovery. Its diverse biological activities, coupled with recent synthetic advancements, position it as a valuable candidate for further investigation. Future studies should prioritize translational research to bridge the gap between preclinical findings and clinical utility, ultimately unlocking its full therapeutic potential.
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